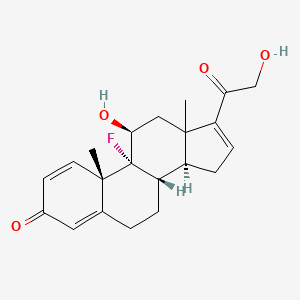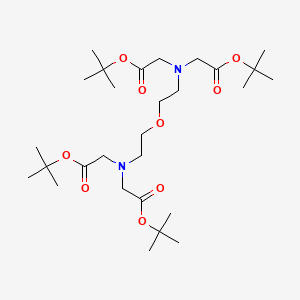
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound known for its chelating properties. It is a derivative of ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid, commonly used in various scientific and industrial applications due to its ability to bind metal ions, particularly calcium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl) ether and subsequent acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in studies involving calcium ion regulation and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects primarily through its chelating properties. It binds to metal ions, particularly calcium, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include calcium channels and metalloproteases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Known for its calcium-binding properties but with a different structure.
Egtazic acid: Another chelating agent with similar applications but varying affinity for metal ions.
Glycol ether diamine tetraacetic acid: Used in similar contexts but with distinct chemical properties.
Uniqueness
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its specific structure, which provides enhanced stability and selectivity in binding metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations.
Properties
Molecular Formula |
C28H52N2O9 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethoxy]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C28H52N2O9/c1-25(2,3)36-21(31)17-29(18-22(32)37-26(4,5)6)13-15-35-16-14-30(19-23(33)38-27(7,8)9)20-24(34)39-28(10,11)12/h13-20H2,1-12H3 |
InChI Key |
GZQJUUIIYHXOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCOCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


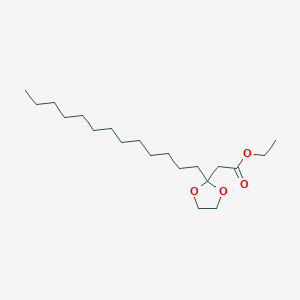
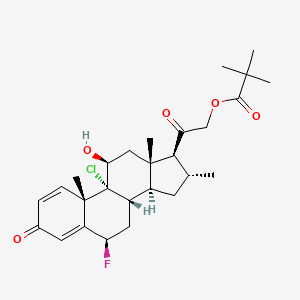
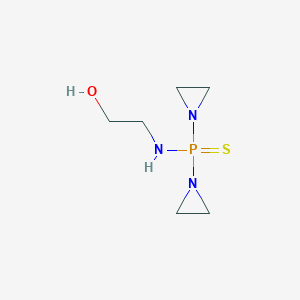
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
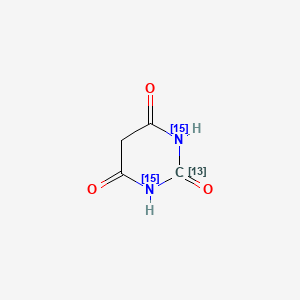
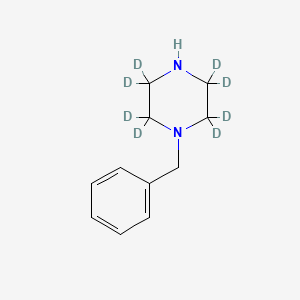
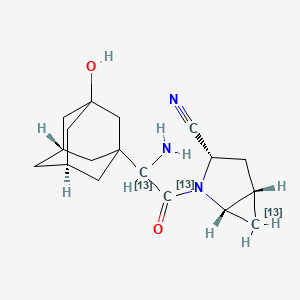
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
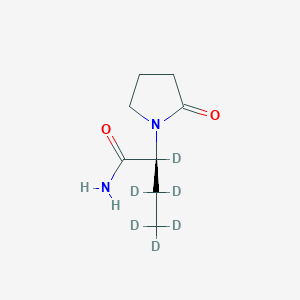
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
